molecular formula C16H28N4O8 B1254814 Alcaligin

Alcaligin

Cat. No. B1254814
M. Wt: 404.42 g/mol
InChI Key: OZZLZFXDNDCIOU-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alcaligin is a cyclic hydroxamic acid.

Scientific Research Applications

Alcaligin Production and Gene Identification

  • AlcA Gene in Alcaligin Production : The alcA gene is crucial for producing the dihydroxamate siderophore alcaligin in Bordetella bronchiseptica. This gene is repressed by iron, indicating iron-regulated expression (Giardina et al., 1995).

Alcaligin and Heavy Metal Interactions

  • Alcaligin E and Cadmium : Alcaligin E, a siderophore of Alcaligenes eutrophus CH34, interacts with Cd, affecting its bioavailability and toxicity. This siderophore provides protection against heavy metal toxicity (Gilis et al., 1998).

Thermodynamic and Structural Characterization

  • Characterization of Alcaligin : Alcaligin, a siderophore in both freshwater bacteria and mammalian pathogens, forms specific ferric complexes under varying pH conditions. Its iron coordination chemistry has been extensively studied (Hou et al., 1998).

Alcaligin Gene Regulation

  • Alcaligin Gene Transcriptional Activation : Alcaligin siderophore biosynthesis and transport genes in Bordetella require the AlcR regulator, which is activated by alcaligin. This indicates a sophisticated control circuit for gene expression under environmental stress conditions (Brickman et al., 2001).

Alcaligin Export and Transport

  • AlcS Transporter in Alcaligin Export : The AlcS transporter, part of the major facilitator superfamily, plays a critical role in exporting alcaligin and regulating gene expression related to alcaligin production in Bordetella pertussis and Bordetella bronchiseptica (Brickman & Armstrong, 2005).

Iron Uptake Mediated by Alcaligin

  • Iron Uptake in Alcaligenes eutrophus CH34 : Alcaligin E promotes iron uptake in Alcaligenes eutrophus CH34 and is involved in the transport of ferric iron-alcaligin E across the membrane. This indicates its role in iron acquisition under iron-restricted conditions (Gilis et al., 1996).

Biological Activity of Alcaligin

  • Biological Activity Analysis : The siderophore alcaligin, produced by Bordetella pertussis and Bordetella bronchiseptica, has been isolated and characterized for its growth-promoting activity and iron transport efficiency (Brickman et al., 1996).

Transcriptional Analysis of Alcaligin Biosynthesis

  • Alcaligin Biosynthesis Operon Analysis : The alc gene cluster, responsible for alcaligin siderophore biosynthesis in Bordetella pertussis, has been thoroughly analyzed for its transcriptional organization and regulation under iron starvation (Kang & Armstrong, 1998).

properties

Product Name

Alcaligin

Molecular Formula

C16H28N4O8

Molecular Weight

404.42 g/mol

IUPAC Name

(8S,18S)-1,8,11,18-tetrahydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone

InChI

InChI=1S/C16H28N4O8/c21-11-6-8-20(28)16(26)4-2-14(24)18-10-12(22)5-7-19(27)15(25)3-1-13(23)17-9-11/h11-12,21-22,27-28H,1-10H2,(H,17,23)(H,18,24)/t11-,12-/m0/s1

InChI Key

OZZLZFXDNDCIOU-RYUDHWBXSA-N

Isomeric SMILES

C1CN(C(=O)CCC(=O)NC[C@H](CCN(C(=O)CCC(=O)NC[C@H]1O)O)O)O

Canonical SMILES

C1CN(C(=O)CCC(=O)NCC(CCN(C(=O)CCC(=O)NCC1O)O)O)O

synonyms

alcaligin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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